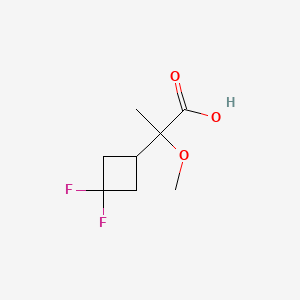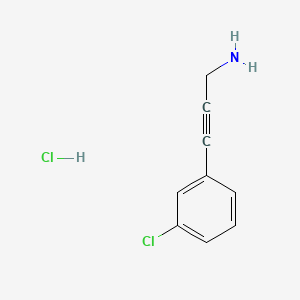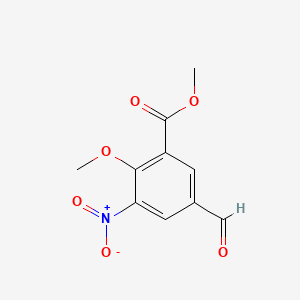
2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid (DFCMPA) is an organic compound with a molecular formula of C6H11F2O3. It is a colorless liquid at room temperature and is soluble in water. DFCMPA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block in the synthesis of other compounds, as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. In addition, DFCMPA has been used as a biological probe to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
The mechanism of action of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid is not fully understood. However, it is believed that the compound binds to proteins and other biological molecules, which alters their structure and function. This binding may be mediated by hydrogen bonding, hydrophobic interactions, or other forms of non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid in laboratory experiments include its low cost, its availability, and its ability to bind to proteins and other biological molecules. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
For the use of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid in scientific research include its use as a tool to study the structure and function of proteins and other biological molecules, its use as a building block in the synthesis of other compounds, and its use as a reagent in the synthesis of pharmaceuticals. In addition, further research into the biochemical and physiological effects of this compound may lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of this compound may lead to the development of new drugs and other compounds.
Méthodes De Synthèse
2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid is synthesized by the reaction of 3,3-difluoro-2-methoxypropionic acid (DFPMA) with ethyl chloroformate. The reaction takes place in an aqueous medium, with the aid of a base, such as sodium bicarbonate or potassium carbonate, and a catalyst, such as potassium iodide. The reaction is carried out at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid has been used in a variety of scientific research applications. It has been employed as a building block in the synthesis of other compounds, such as pharmaceuticals and polymers. In addition, this compound has been used as a probe to study the structure and function of proteins and other biological molecules. For example, this compound has been used to study the structure and function of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. This compound has also been used to study the structure and function of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Propriétés
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-7(13-2,6(11)12)5-3-8(9,10)4-5/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHJVOAJSXHEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)


![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)

